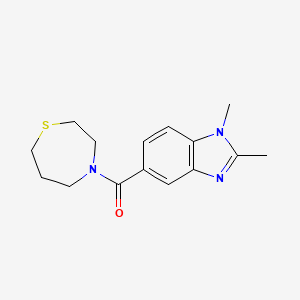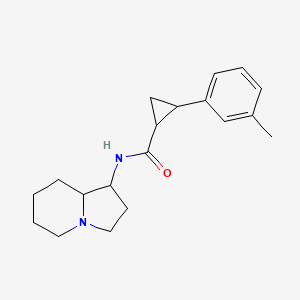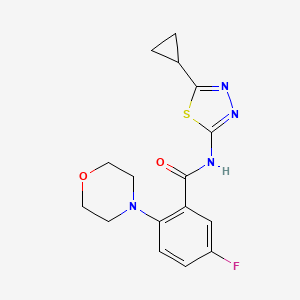![molecular formula C16H21N3OS B7573165 (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone, also known as DMTPM, is a chemical compound that has been the subject of scientific research for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. DMTPM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Wirkmechanismus
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone acts as a competitive inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids. By inhibiting FAAH, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors such as CB1 and CB2. The activation of these receptors leads to various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels in the body. It has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It is also a highly lipophilic compound, which can lead to non-specific binding and off-target effects.
Zukünftige Richtungen
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has several potential future directions for research. It can be further studied for its potential use as a therapeutic agent for various diseases such as pain, inflammation, anxiety, and depression. It can also be studied for its neuroprotective effects in animal models of neurodegenerative diseases. Further research can also be conducted to optimize the pharmacokinetic properties of (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone and to develop more potent and selective FAAH inhibitors. Finally, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone can be used as a research tool to further understand the role of endocannabinoids in various physiological processes.
Synthesemethoden
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 1-(4-methylpyrazol-1-yl)piperidine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with a reducing agent such as borane-tetrahydrofuran complex to yield the final product, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been extensively studied for its potential use as a therapeutic agent for various diseases such as pain, inflammation, anxiety, and depression. The inhibition of FAAH by (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11-8-17-19(9-11)14-5-4-6-18(10-14)16(20)15-7-12(2)21-13(15)3/h7-9,14H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLQZUGBOYYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC(C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)

![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)



![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)